4-(5-ニトロキノリン-6-イル)シクロヘキサノール

説明

4-(5-Nitroquinolin-6-YL)cyclohexanol is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Nitroquinolin-6-YL)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Nitroquinolin-6-YL)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

計算モデリング

最後に、4-(5-ニトロキノリン-6-イル)シクロヘキサノールは計算化学の興味深い対象となる可能性があります。他の分子との相互作用をモデル化することで、その特性に関する洞察を得ることができ、さまざまなシナリオにおける挙動を予測することができます。

これらの分野はそれぞれ、4-(5-ニトロキノリン-6-イル)シクロヘキサノールの独自の化学構造と特性から恩恵を受けることができます。 この化合物の汎用性により、複数の分野にわたる科学的調査の貴重な対象となっています .

生化学分析

Biochemical Properties

4-(5-Nitroquinolin-6-YL)cyclohexanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 4-(5-Nitroquinolin-6-YL)cyclohexanol can bind to certain proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting calcium ion channels. This modulation can lead to altered synaptic transmission and impact cognitive functions. In immune cells, 4-(5-Nitroquinolin-6-YL)cyclohexanol influences cytokine production, thereby affecting inflammatory responses. Furthermore, it has been reported to alter gene expression profiles in cancer cells, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-(5-Nitroquinolin-6-YL)cyclohexanol exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby arresting cell division. Additionally, 4-(5-Nitroquinolin-6-YL)cyclohexanol can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA. This results in altered transcriptional activity and subsequent changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over weeks. Long-term exposure to 4-(5-Nitroquinolin-6-YL)cyclohexanol in cell culture models has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects highlight the potential for both acute and chronic impacts of the compound on cellular processes .

Dosage Effects in Animal Models

The effects of 4-(5-Nitroquinolin-6-YL)cyclohexanol vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodent models, likely due to its modulatory effects on neurotransmitter release. At higher doses, 4-(5-Nitroquinolin-6-YL)cyclohexanol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-(5-Nitroquinolin-6-YL)cyclohexanol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy metabolism .

生物活性

4-(5-Nitroquinolin-6-YL)cyclohexanol, with the CAS number 1150163-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential therapeutic applications.

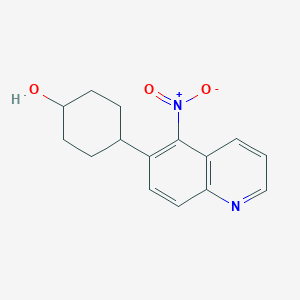

Chemical Structure

The molecular structure of 4-(5-Nitroquinolin-6-YL)cyclohexanol can be represented as follows:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

This compound features a nitro group attached to a quinoline moiety and a cyclohexanol structure, which may contribute to its biological properties.

The biological activity of 4-(5-Nitroquinolin-6-YL)cyclohexanol is primarily attributed to its interaction with various biological targets. The nitro group is known to enhance the compound's reactivity and binding affinity towards enzymes and receptors. Specifically, it may inhibit key enzymes involved in metabolic pathways or act as a ligand for specific receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound might possess antibacterial properties.

- Anticancer Properties : Research indicates that derivatives of quinoline have been effective in inhibiting tumor growth and angiogenesis.

Antimicrobial Activity

A study on nitroxoline derivatives, which share structural similarities with 4-(5-Nitroquinolin-6-YL)cyclohexanol, demonstrated significant antibacterial activity against multidrug-resistant bacteria. The lack of resistance development against nitroxoline suggests that similar compounds could be effective in treating infections caused by resistant strains .

Anticancer Potential

Research has indicated that quinoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, nitroxoline was found to inhibit methionine aminopeptidase MetAP2 and SIRT1, leading to reduced angiogenesis and tumor cell proliferation . This suggests that 4-(5-Nitroquinolin-6-YL)cyclohexanol could have similar effects.

Case Studies

- In Vitro Studies : Various studies have tested the cytotoxic effects of quinoline derivatives on cancer cell lines. For instance, compounds structurally related to 4-(5-Nitroquinolin-6-YL)cyclohexanol showed IC50 values indicating potent inhibition of cell growth in several cancer types .

- Animal Models : Preclinical studies using animal models have demonstrated the potential of quinoline derivatives to reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy .

Data Tables

特性

IUPAC Name |

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTXCDKSVPDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675069 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-86-2 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。